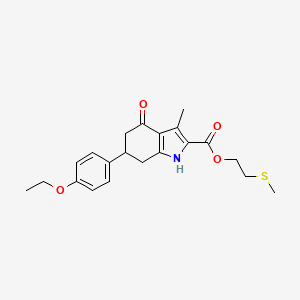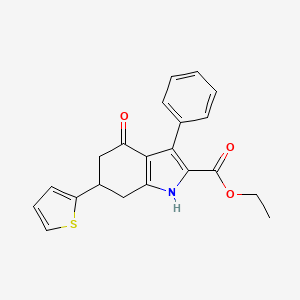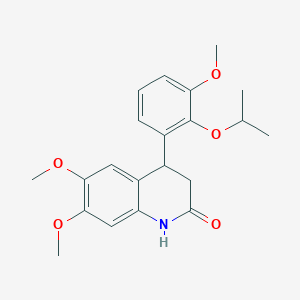
4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BRD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BRD belongs to the class of quinolinone derivatives and has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities.
作用機序
The exact mechanism of action of 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to inhibit the growth of bacterial cells by disrupting the bacterial membrane.
Biochemical and Physiological Effects:
4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. Studies have suggested that 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone inhibits the activity of topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells. 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Furthermore, 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to disrupt the bacterial membrane, leading to the inhibition of bacterial growth.
実験室実験の利点と制限
One of the advantages of using 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its broad-spectrum anti-tumor, anti-inflammatory, and anti-microbial activities. Furthermore, 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For the study of 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone include the development of analogs with improved solubility and bioavailability, investigation of combination therapy with other anti-cancer drugs, and investigation of its potential as a therapeutic agent for inflammatory and infectious diseases.
科学的研究の応用
4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(4-bromo-2-thienyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has shown anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(4-bromothiophen-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-19-12-4-9-10(14-3-8(16)7-21-14)5-15(18)17-11(9)6-13(12)20-2/h3-4,6-7,10H,5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOXBWXLGNLLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CS3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromothiophen-2-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![allyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262850.png)

![tetrahydro-2-furanylmethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262859.png)




![5-methyl 2-[2-(methylthio)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate](/img/structure/B4262891.png)


![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)


![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)